3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorophenyl and thiophene moieties within its structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of a thiophene derivative with a fluorophenyl-containing intermediate under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl and thiophene moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit similar pharmacological properties.
Fluorophenyl Compounds: Molecules such as fluoxetine and flurbiprofen feature fluorophenyl groups and are used in medicinal chemistry.
Uniqueness
3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable candidate for further research and development.
Biological Activity
3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021031-90-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H18FN3O3S with a molecular weight of 387.4 g/mol. Its structure features a spirocyclic system that is known to influence biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C19H18FN3O3S |
Molecular Weight | 387.4 g/mol |
CAS Number | 1021031-90-2 |
Antipsychotic Effects
Research indicates that compounds related to the triazaspirodecane structure exhibit antipsychotic properties. For instance, derivatives like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have shown efficacy in behavioral pharmacological tests predictive of antipsychotic activity. These studies suggest that the compound may have a reduced propensity for neurological side effects compared to traditional antipsychotics, as indicated by a higher dose required to induce catalepsy in animal models .
Antioxidant and Anticancer Activity
A study highlighted the antioxidant and anticancer activities of novel derivatives related to this compound. The antioxidant activity was assessed using the DPPH radical scavenging method, where several derivatives demonstrated higher activity than ascorbic acid, indicating strong free radical scavenging capabilities . Furthermore, anticancer assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed that these derivatives were more cytotoxic against U-87 cells .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors involved in mood regulation and psychotic disorders.
- Antioxidant Mechanism : The presence of thiophene and fluorophenyl groups may enhance its electron-donating ability, contributing to its antioxidant properties.
- Cellular Pathway Modulation : It may modulate pathways associated with cancer cell proliferation and apoptosis.
Study on Antipsychotic Profile
A comparative study on triazaspirodecane derivatives indicated that structural modifications significantly influence their pharmacological profiles. The study emphasized that substituents on the 1-phenyl moiety could alter behavioral activity while maintaining tolerability on the N-3 nitrogen atom .
Antioxidant Evaluation
In another investigation focused on antioxidant properties, compounds derived from triazole and thiophene moieties exhibited a broad spectrum of biological activities including anticancer and antimicrobial effects . The DPPH assay results indicated that specific substitutions could enhance antioxidant capacity significantly.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFUYYKFQWFFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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